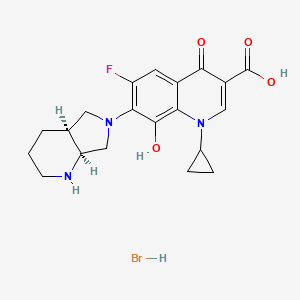

8-Hydroxy Moxifloxacin Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTHCZDXAAGHAF-OEQYQXMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Hydroxy Moxifloxacin Hydrobromide

This guide provides a comprehensive overview of the synthesis of 8-Hydroxy Moxifloxacin Hydrobromide, a significant related substance of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. Known in pharmacopeias as Moxifloxacin Impurity E, this compound is crucial as a reference standard for purity testing and quality control in the manufacturing of Moxifloxacin drug products. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and analytical characterization.

Introduction: The Significance of 8-Hydroxy Moxifloxacin

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of bacteria.[1] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.[2][3] 8-Hydroxy Moxifloxacin, the O-demethylated analog of Moxifloxacin, is one such impurity. Its synthesis is of paramount importance for use as a certified reference material in analytical method development, validation, and routine quality control of Moxifloxacin.[2] This guide delineates a robust and well-characterized synthetic pathway to obtain high-purity this compound.

Synthetic Strategy: The Core Transformation

The primary synthetic challenge in preparing 8-Hydroxy Moxifloxacin lies in the selective demethylation of the 8-methoxy group of the Moxifloxacin core structure without affecting other sensitive functional groups. The reaction proceeds from the readily available Moxifloxacin hydrochloride.

Overall Synthetic Transformation

Caption: Overall synthetic workflow for this compound.

Part 1: Demethylation of the 8-Methoxy Group

The cleavage of the aryl methyl ether at the C-8 position of the quinolone ring is the key transformation. Several reagents are known to effect this, each with its own mechanistic nuances and experimental considerations.

Choice of Demethylating Agent: A Mechanistic Perspective

Commonly employed reagents for the demethylation of aryl methyl ethers include strong Brønsted acids like hydrobromic acid (HBr), Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃), and pyridinium hydrochloride.[4][5]

-

Hydrobromic Acid (HBr): This is a classic and potent reagent for ether cleavage. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by an SN2 attack by the bromide ion on the methyl group.[5][6] While effective, the harsh conditions (high temperatures) can sometimes lead to side reactions in complex molecules.

-

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ coordinates to the ether oxygen, weakening the C-O bond. A nucleophile, often the chloride ion from the reagent itself or from a co-solvent, then attacks the methyl group.[7][8] This method can be more selective than HBr, particularly for ortho-substituted aryl methyl ethers. The proposed mechanism involves the formation of an aluminum-oxygen complex, facilitating the nucleophilic attack on the methyl group.

-

Pyridine Hydrochloride: This reagent is used in a molten state at high temperatures. The reaction is thought to proceed via protonation of the ether by the pyridinium ion, followed by nucleophilic attack by the chloride ion.[4][9]

For the synthesis of 8-Hydroxy Moxifloxacin, a robust method utilizing a Lewis acid like aluminum chloride or a strong acid like hydrobromic acid is often preferred due to their effectiveness and relatively straightforward work-up procedures.

Experimental Protocol: Demethylation of Moxifloxacin

This protocol is based on established methods for the demethylation of moxifloxacin.

Step 1: Liberation of Moxifloxacin Free Base

-

Dissolve Moxifloxacin Hydrochloride in water.

-

Adjust the pH of the solution to 7-8 with a saturated solution of sodium bicarbonate. This will precipitate the moxifloxacin free base.

-

Extract the free base into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Moxifloxacin free base.

Step 2: Demethylation Reaction

-

Dissolve the Moxifloxacin free base in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add the demethylating agent (e.g., anhydrous aluminum chloride or concentrated hydrobromic acid) portion-wise while monitoring the temperature.

-

Heat the reaction mixture to a temperature between 100-140°C and maintain for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation of 8-Hydroxy Moxifloxacin

-

Carefully quench the reaction mixture by pouring it into ice-water.

-

Adjust the pH to neutral (pH 7) using a suitable base (e.g., sodium hydroxide solution). This will precipitate the crude 8-Hydroxy Moxifloxacin.

-

Filter the precipitate, wash with water, and dry under vacuum.

Purification of 8-Hydroxy Moxifloxacin

The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

-

Dissolve the crude 8-Hydroxy Moxifloxacin in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).

-

Add activated carbon and stir at reflux for a short period to decolorize the solution.

-

Hot-filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then chill in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Part 2: Formation of the Hydrobromide Salt

The final step is the conversion of the purified 8-Hydroxy Moxifloxacin free base into its hydrobromide salt to enhance its stability and handling properties.

Rationale for Salt Formation

The formation of a salt, such as a hydrobromide, is a common practice in the pharmaceutical industry. Salts often exhibit improved crystallinity, stability, and aqueous solubility compared to the free base.[10] The hydrobromide salt of 8-Hydroxy Moxifloxacin is a stable, crystalline solid, making it ideal for use as a reference standard.

Experimental Protocol: Hydrobromide Salt Formation

Caption: Workflow for the formation and isolation of the hydrobromide salt.

-

Dissolve the purified 8-Hydroxy Moxifloxacin in a suitable organic solvent, such as ethanol or isopropanol.

-

Slowly add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) to the solution with stirring.

-

Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation.

-

Cool the solution to induce crystallization. The formation of a precipitate indicates the formation of the hydrobromide salt.

-

If crystallization is slow, it can be initiated by scratching the inside of the flask or by adding a seed crystal.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of the cold solvent used for crystallization to remove any residual acid.

-

Dry the final product, this compound, under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. |

| HPLC Purity | >99% (as per pharmacopeial standards for reference materials). |

| ¹H NMR | The spectrum should be consistent with the structure of 8-Hydroxy Moxifloxacin, showing the absence of the methoxy signal (around 3.8-4.0 ppm) and the presence of a phenolic -OH proton. |

| ¹³C NMR | The spectrum should confirm the presence of all carbons in the molecule and the absence of the methoxy carbon signal (around 55-60 ppm). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 8-Hydroxy Moxifloxacin (C₂₀H₂₂FN₃O₄, MW: 387.4 g/mol ). |

| FTIR | The spectrum will show characteristic peaks for the functional groups present, including O-H stretching (for the phenolic and carboxylic acid groups), C=O stretching (for the ketone and carboxylic acid), and C-F stretching. |

Conclusion

The synthesis of this compound, a critical impurity standard for Moxifloxacin, is a multi-step process centered around the selective demethylation of the 8-methoxy group. The choice of demethylating agent and careful control of reaction conditions are crucial for achieving a high yield and purity of the final product. The subsequent formation of the hydrobromide salt provides a stable and crystalline material suitable for use as a reference standard in the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound, thereby contributing to the quality and safety of Moxifloxacin-based medicines.

References

-

Wikipedia. Demethylation. [Link]

-

Chem-Station. O-Demethylation. [Link]

-

ResearchGate. A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. [Link]

-

ResearchGate. A proposed demethylation mechanism of eugenol using AlCl3. [Link]

-

PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

-

SynThink Research Chemicals. Moxifloxacin EP Impurities & USP Related Compounds. [Link]

-

Green Chemistry (RSC Publishing). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. [Link]

-

ResearchGate. How can I easily prepare primary alkylammonium bromide salts?. [Link]

- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.

-

ScienceMadness Discussion Board. Demethylation mechanism. [Link]

-

Veeprho. Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. [Link]

-

Sci-Hub. A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. [Link]

-

Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach - NIH. [Link]

- Google Patents.

-

accessdata.fda.gov. Draft Guidance on Moxifloxacin Hydrochloride October 2024. [Link]

-

Journal of the American Chemical Society. Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

-

ResearchGate. A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. [Link]

-

gsrs. This compound, (4AR,7AR)-REL-. [Link]

-

ACS Publications. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. [Link]

-

ResearchGate. Fig. 2: FTIR Spectrum of (a)MoxifloxacinHCl,(b)[Cu(Mox)2(Cl2)].2H2O.... [Link]

-

Aligns Pharma. Moxifloxacin Impurities. [Link]

-

ResearchGate. FTIR spectrum of moxifloxacin-metal complexes overlap with MOXI spectra (red).. [Link]

-

Pharmaffiliates. Moxifloxacin-impurities. [Link]

-

YouTube. Amine and HCl - salt formation reaction. [Link]

-

PubChem. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. [Link]

-

NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

-

ResearchGate. FTIR Spectra of Moxifloxacin, PLGA, Physical mixture of Moxifloxacin.... [Link]

-

Taylor & Francis. Hydrobromide – Knowledge and References. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Veeprho Pharmaceuticals. Moxifloxacin EP Impurity E | CAS 721970-36-1. [Link]

-

NIH. Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

-

SynZeal. Moxifloxacin EP Impurity E. [Link]

-

Reddit. Ways of crashing out amines. [Link]

-

PubMed. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

- Google Patents. Amine acid salt compounds and process for the production thereof.

-

ResearchGate. 11 The FT-IR absorption spectrum of moxifloxacin HCl monohydrate (KBr.... [Link]

-

ResearchGate. 20 The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I).... [Link]

-

NIST WebBook. 8-Hydroxyquinoline. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

-

Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. Demethylation - Wikipedia [en.wikipedia.org]

- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxy Moxifloxacin Hydrobromide

Foreword: Understanding the Criticality of a Key Moxifloxacin Metabolite and Impurity

In the landscape of modern pharmaceuticals, the comprehensive characterization of not only the active pharmaceutical ingredient (API) but also its metabolites and impurities is paramount. 8-Hydroxy Moxifloxacin, known in pharmacopeial terms as Moxifloxacin Impurity E, represents a critical molecule of interest in the life cycle of Moxifloxacin, a widely used fourth-generation fluoroquinolone antibiotic.[1] As a significant metabolite and potential impurity, understanding its physicochemical properties is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of Moxifloxacin-based therapies. This guide provides a detailed exploration of the physicochemical characteristics of 8-Hydroxy Moxifloxacin Hydrobromide, offering researchers, scientists, and drug development professionals a foundational understanding and practical methodologies for its analysis.

Molecular Identity and Structural Elucidation

A thorough understanding of a molecule begins with its fundamental identity.

Chemical Structure and Nomenclature

This compound is chemically designated as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrobromide.[2] The hydrobromide salt form is a common presentation for this compound, particularly when used as a reference standard in analytical laboratories.

Molecular Formula and Weight

The molecular and structural characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂FN₃O₄ · HBr | [2][3] |

| Molecular Weight | 468.32 g/mol | [4][5][6] |

| Appearance | White or white-like crystalline powder, Grey Solid | [1][4] |

Solubility Profile: A Cornerstone of Bioavailability and Formulation

The solubility of a substance is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as a key consideration in formulation development.

Qualitative Solubility

Initial assessments indicate that this compound is soluble in water and alcohol, and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][7] It is reported to be insoluble in ether and lipid solvents.[1]

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative descriptions, a robust quantitative solubility assessment is necessary. The shake-flask method is a well-established technique for this purpose.

Protocol: Shake-Flask Solubility Assessment

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate buffer at various pH levels, methanol, ethanol).

-

Ensure enough solid is present to achieve saturation, which can be visually confirmed by the presence of undissolved material.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with a known standard.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value(s) of a molecule are crucial for predicting its charge state at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets.

Expected Ionizable Groups

The structure of 8-Hydroxy Moxifloxacin contains a carboxylic acid group and a secondary amine within the pyrrolidine ring system, both of which are ionizable. The phenolic hydroxyl group also has the potential for ionization. Therefore, multiple pKa values are expected for this molecule.

pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining pKa values.

Protocol: Potentiometric pKa Determination

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is limited).

-

The final concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

Use a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.

-

-

Titration Procedure:

-

Initially, acidify the solution to a low pH (e.g., pH 2) with the strong acid to ensure all basic groups are protonated.

-

Titrate the solution by adding small, precise volumes of the strong base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until a high pH (e.g., pH 12) is reached to ensure all acidic groups are deprotonated.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the midpoints of the buffer regions (inflection points) on the titration curve.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately identify the equivalence points, from which the pKa values can be calculated.

-

Diagram: Potentiometric Titration Logical Flow

Caption: Logical flow for pKa determination via titration.

Thermal Properties: Melting Point and Polymorphism

Thermal analysis provides insights into the solid-state properties of a compound, including its melting point and the potential for polymorphism.

Melting Point

Polymorphism

Polymorphism, the ability of a substance to exist in different crystalline forms, can significantly impact its solubility, stability, and bioavailability. While studies have identified multiple polymorphic forms of Moxifloxacin itself,[8] specific investigations into the polymorphism of this compound are not widely reported.

Investigative Techniques for Polymorphism:

-

Differential Scanning Calorimetry (DSC): Can be used to identify different polymorphs by their unique melting points and transition temperatures.

-

X-ray Powder Diffraction (XRPD): Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identification.

-

Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions.

Stability Profile and Degradation Pathways

Assessing the stability of this compound is crucial for determining appropriate storage conditions and predicting its fate in biological systems and pharmaceutical formulations. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a systematic way to evaluate the intrinsic stability of a molecule.[9]

Forced Degradation Studies

Forced degradation involves subjecting the compound to a variety of stress conditions to accelerate its decomposition.

Protocol: Forced Degradation Study

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperatures.

-

Photostability: Expose both solid and solution samples to UV and visible light.

-

Thermal Degradation: Expose the solid compound to dry heat.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.

-

-

Data Evaluation:

-

Quantify the amount of this compound remaining in each sample over time.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

-

Determine the degradation pathways of the molecule.

-

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact drug substance in the presence of its degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10][11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10][11]

-

Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance.

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[10]

Synthesis and Characterization

8-Hydroxy Moxifloxacin is a known metabolite of Moxifloxacin, formed in vivo.[3][12][13] For analytical purposes, it can be obtained as a reference standard from various chemical suppliers or synthesized in the laboratory. The synthesis typically involves the modification of a suitable quinolone precursor.

Conclusion

The physicochemical properties of this compound are integral to its role as a key metabolite and impurity in the context of Moxifloxacin. This guide has outlined the fundamental characteristics of this compound and provided detailed, field-proven protocols for their determination. A thorough understanding and application of these methodologies will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of Moxifloxacin-containing products.

References

-

A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. (2021). Biomedical Chromatography, 35(11), e5192. [Link]

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]

-

Moise, P. A. (2000). Pharmacokinetics and metabolism of moxifloxacin. Semantic Scholar. [Link]

-

A Validated, Specific Stability-Indicating RP-LC Method for Moxifloxacin and Its Related Substances. (2025). ResearchGate. [Link]

- What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. (2025). Google.

-

Ganesan, V. (2013). Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Walsh Medical Media. [Link]

-

This compound - Introduction. (2024). ChemBK. [Link]

-

Moxifloxacin. (2025). PubChem. [Link]

-

A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. [Link]

-

Moxifloxacin. (2024). StatPearls. [Link]

-

A Validated, Specific Stability-Indicating RP-LC Method for Moxifloxacin and Its Related Substances. (2025). ResearchGate. [Link]

-

da Silva, T. A. C., da Silva Júnior, J. R., & Kogawa, A. C. (2023). A New, Ecological and Stability-indicating Method by HPLC for the Quantification of Moxifloxacin in Tablets. Current Green Chemistry, 10(2), 165-173. [Link]

-

View of Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. (n.d.). Asian Journal of Pharmaceutical Research and Development. [Link]

-

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem. [Link]

-

moxifloxacin and its Impurities. (n.d.). Pharmaffiliates. [Link]

-

Al Omari, M. M. H., et al. (2014). Moxifloxacin Hydrochloride. ResearchGate. [Link]

-

moxifloxacin hydrochloride and its Impurities. (n.d.). Pharmaffiliates. [Link]

- Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof. (2009).

-

Protonation equilibrium and lipophilicity of moxifloxacin. (2025). ResearchGate. [Link]

-

Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxac in Available in the Market. Impactfactor. [Link]

-

Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. [Link]

-

Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Molnar Institute. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

-

This compound. (n.d.). BioOrganics. [Link]

-

This compound. (n.d.). Hengyuan Fine Chemical. [Link]

- Preparation method of moxifloxacin impurity. (2014).

-

Al-Omar, M. A., & Al-Deeb, O. A. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. International Journal of Photoenergy, 2012, 1-7. [Link]

-

This compound. (n.d.). SynZeal. [Link]

-

Moxifloxacin 8-Hydroxy Quinolic Acid. (n.d.). Veeprho. [Link]

-

This compound, (4AR,7AR)-REL-. (n.d.). Global Substance Registration System. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

8-HYDROXYMOXIFLOXACIN. (n.d.). Drugfuture. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS No. 1292904-74-5 | | SynZeal [synzeal.com]

- 3. Portico [access.portico.org]

- 4. 8-Hydroxy Moxifloxacin Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [m.chemicalbook.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. impactfactor.org [impactfactor.org]

- 10. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Pharmacokinetics and metabolism of moxifloxacin. (2000) | P. A. Moise | 50 Citations [scispace.com]

- 13. droracle.ai [droracle.ai]

8-Hydroxy Moxifloxacin Hydrobromide CAS number and molecular weight

An In-depth Technical Guide to 8-Hydroxy Moxifloxacin Hydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical reference standard for researchers, scientists, and drug development professionals engaged in the analysis of Moxifloxacin. As a key impurity and metabolite, understanding its chemical properties, synthesis, and analytical quantification is paramount for ensuring the quality, safety, and efficacy of Moxifloxacin-based pharmaceuticals.

Chemical Identity and Physicochemical Properties

8-Hydroxy Moxifloxacin, classified as Moxifloxacin Impurity E in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), is a crucial molecule in the quality control of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1] Its presence and concentration in the final drug product are strictly monitored. The hydrobromide salt form is often used as a certified reference material for analytical purposes.

Key Identifiers

| Identifier | Data | Source(s) |

| Compound Name | This compound | [1][2] |

| CAS Number | 1292904-74-5 | [1][2][3] |

| Synonyms | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrobromide; Moxifloxacin Impurity E (EP/BP) as HBr salt | [1] |

| Free Base CAS | 721970-36-1 | [1][4] |

Physicochemical Data

The molecular weight of this compound is consistently reported as approximately 468.3 g/mol . This value is derived from the molecular formula of the free base (C₂₀H₂₂FN₃O₄, MW: ~387.4 g/mol ) and the addition of hydrobromic acid (HBr, MW: ~80.9 g/mol ).[3] Discrepancies in reported values from different suppliers may arise from the inclusion of water of hydration or different salt forms.

| Property | Data | Source(s) |

| Molecular Formula | C₂₀H₂₂FN₃O₄ · HBr (or C₂₀H₂₃BrFN₃O₄) | [1][2] |

| Molecular Weight | 468.32 g/mol | [1][2] |

| Appearance | White or off-white crystalline powder | [5] |

| Solubility | Soluble in water and alcohol | [5] |

Genesis and Synthesis: An Impurity and Metabolite Perspective

8-Hydroxy Moxifloxacin emerges from two primary pathways: as a process-related impurity during the synthesis of Moxifloxacin and as a metabolite following its administration. The 8-methoxy group on the quinolone core of Moxifloxacin is a key structural feature for its antibacterial activity.[6] The presence of a hydroxyl group in its place signifies a potential variation in the synthetic route or a metabolic transformation.

The synthesis of a reference standard for this impurity is not trivial. It typically involves a multi-step organic synthesis designed to specifically introduce the hydroxyl group at the C8 position of the quinolone ring, followed by the addition of the side chain and conversion to the hydrobromide salt. The causality for this specific synthesis lies in the need for a highly pure standard against which lots of Moxifloxacin active pharmaceutical ingredient (API) can be tested.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS No. 1292904-74-5 | | SynZeal [synzeal.com]

- 4. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Spectroscopic Characterization of 8-Hydroxy Moxifloxacin Hydrobromide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 8-Hydroxy Moxifloxacin Hydrobromide, a significant metabolite and impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of pharmaceuticals and related substances.

Introduction

8-Hydroxy Moxifloxacin, also known as Moxifloxacin EP Impurity E, is a key compound in the study of Moxifloxacin's metabolism and degradation pathways.[1][2][3][4][5][6][7] Its chemical structure is 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8][9] The hydrobromide salt has a molecular formula of C₂₀H₂₂FN₃O₄·HBr and a molecular weight of approximately 468.32 g/mol .[10][11] Accurate spectroscopic characterization is crucial for its identification, quantification, and for ensuring the quality and safety of Moxifloxacin drug products.

This guide will delve into the core spectroscopic techniques used for the elucidation of its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While detailed spectral data is typically provided with the purchase of a certified reference standard, this guide will provide the foundational principles, expected spectral features based on the known structure and data from the parent drug, and robust experimental protocols.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental for spectral interpretation. The following diagram illustrates the chemical structure of 8-Hydroxy Moxifloxacin with a numbering system that will be referenced throughout this guide.

Caption: General workflow for the spectroscopic characterization of this compound.

III. Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 8-Hydroxy Moxifloxacin.

Expected Mass Spectral Data:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (387.41) plus the mass of a proton, resulting in a peak at approximately m/z 388.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural information. Based on the known fragmentation of Moxifloxacin and other fluoroquinolones, key fragmentation pathways for 8-Hydroxy Moxifloxacin are expected to involve:

-

Loss of water (H₂O) from the carboxylic acid group.

-

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

-

Cleavage of the octahydropyrrolopyridine side chain.

-

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for 8-Hydroxy Moxifloxacin in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, is ideal.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS/MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pattern and confirm the connectivity of the different parts of the molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for its unambiguous identification and for quality control purposes in the pharmaceutical industry. This guide has outlined the fundamental principles, expected spectral features, and detailed experimental protocols for each of these techniques. By combining the data from these orthogonal analytical methods, researchers can confidently confirm the structure and purity of this important Moxifloxacin-related compound.

References

-

This compound, (4AR,7AR)-REL-. GSRS.[Link]

-

Moxifloxacin EP Impurity E. Saimer.[Link]

-

Moxifloxacin. PubChem.[Link]

-

Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate.[Link]

-

moxifloxacin hydrochloride and its Impurities. Pharmaffiliates.[Link]

-

Moxifloxacin EP Impurity E. GLP Pharma Standards.[Link]

-

Moxifloxacin EP Impurity E and Moxifloxacin USP RC E. Allmpus.[Link]

-

This compound. SynZeal.[Link]

-

This compound. BioOrganics.[Link]

-

Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. PubMed.[Link]

-

Structural identification and characterization of impurities in moxifloxacin. ResearchGate.[Link]

-

This compound. PubChem.[Link]

-

Moxifloxacin EP Impurity C and Moxifloxacin USP RC C. Allmpus.[Link]

-

Moxifloxacin EP Impurity E. SynZeal.[Link]

-

Moxifloxacin EP Impurity E (2HCl). Veeprho.[Link]

-

This compound. BioOrganics.[Link]

-

Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate.[Link]

-

Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. National Institutes of Health.[Link]

-

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem.[Link]

-

This compound. SynZeal.[Link]

Sources

- 1. CN104211701A - Method for preparing moxifloxacin impurities B and D - Google Patents [patents.google.com]

- 2. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Moxifloxacin Impurities | SynZeal [synzeal.com]

- 5. allmpus.com [allmpus.com]

- 6. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS No. 1292904-74-5 | | SynZeal [synzeal.com]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide on the Potential Biological Activity of 8-Hydroxy Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic with potent activity against a wide range of bacterial pathogens. Its metabolism in humans is well-characterized, proceeding primarily through phase II conjugation reactions to form a sulfate (M1) and a glucuronide (M2) conjugate, both of which are considered microbiologically inactive. This technical guide delves into the known metabolic fate of moxifloxacin and addresses the potential biological activity of a related compound, 8-Hydroxy Moxifloxacin. While the major metabolites have been established as inactive, the specific biological profile of 8-Hydroxy Moxifloxacin is not extensively documented in publicly available literature. This guide will synthesize the existing knowledge on moxifloxacin's metabolism and its implications, discuss the chemical nature of 8-Hydroxy Moxifloxacin, and outline the experimental approaches necessary to elucidate its potential biological activities.

Introduction: Moxifloxacin and its Metabolic Landscape

Moxifloxacin is a critical component of the antibacterial armamentarium, valued for its efficacy against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[3] A comprehensive understanding of a drug's metabolism is paramount in drug development, influencing its efficacy, safety, and potential for drug-drug interactions. Moxifloxacin undergoes metabolism primarily in the liver, but notably, not via the cytochrome P450 (CYP450) enzyme system.[4][5] This characteristic minimizes the risk of clinically significant drug-drug interactions with agents that are substrates, inhibitors, or inducers of CYP450 enzymes.[4]

The primary metabolic pathways for moxifloxacin are sulfate and glucuronide conjugation.[4][5][6] Approximately 52% of an administered dose of moxifloxacin is metabolized into two main metabolites:[4]

-

M1 (Sulfate Conjugate): This metabolite accounts for roughly 38% of the dose and is primarily eliminated in the feces.[4]

-

M2 (Glucuronide Conjugate): This metabolite constitutes about 14% of the dose and is excreted in the urine.[4]

Crucially, both the M1 and M2 metabolites are considered to be microbiologically inactive . This has been a consistent finding in pharmacokinetic and metabolism studies of moxifloxacin.

8-Hydroxy Moxifloxacin: An Uncharacterized Related Compound

8-Hydroxy Moxifloxacin, chemically known as 1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, is a recognized related compound to moxifloxacin.[2][7][8] It is available commercially as a reference standard, often designated as "Moxifloxacin Related Compound E" or "Moxifloxacin EP Impurity E".[8]

Despite its availability as a reference material, there is a conspicuous absence of publicly available scientific literature detailing its biological activity. It is not explicitly identified as either the major M1 or M2 metabolite. The formation of 8-Hydroxy Moxifloxacin could potentially arise from a minor metabolic pathway, possibly through oxidative metabolism, or as a degradation product. However, without specific studies, its origin and in vivo relevance remain speculative.

The structural difference between moxifloxacin and 8-Hydroxy Moxifloxacin lies in the substitution at the C-8 position of the quinolone ring system. In moxifloxacin, this position holds a methoxy (-OCH3) group, whereas in 8-Hydroxy Moxifloxacin, it is a hydroxyl (-OH) group. This seemingly minor chemical modification can have significant implications for the molecule's biological activity. The C-8 substituent in fluoroquinolones is known to influence their antibacterial spectrum, potency, and pharmacokinetic properties.[9]

Investigating the Potential Biological Activity of 8-Hydroxy Moxifloxacin: A Proposed Experimental Framework

Given the lack of data, a systematic in vitro evaluation is necessary to characterize the potential biological activity of 8-Hydroxy Moxifloxacin. The following experimental workflow outlines a logical progression to assess its antimicrobial and cytotoxic potential.

Caption: Proposed experimental workflow for characterizing the biological activity of 8-Hydroxy Moxifloxacin.

Antimicrobial Activity Assessment

The primary question is whether 8-Hydroxy Moxifloxacin retains any of the antibacterial properties of its parent compound.

3.1.1. Minimum Inhibitory Concentration (MIC) Determination

-

Rationale: To determine the lowest concentration of 8-Hydroxy Moxifloxacin that inhibits the visible growth of a microorganism. This is the foundational assay for antimicrobial susceptibility testing.

-

Protocol:

-

Prepare a stock solution of 8-Hydroxy Moxifloxacin in a suitable solvent (e.g., DMSO or water).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa). Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

3.1.2. Minimum Bactericidal Concentration (MBC) Determination

-

Rationale: To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

-

Protocol:

-

Following MIC determination, aliquot a small volume from the wells showing no growth onto agar plates.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Cytotoxicity Profiling

It is crucial to assess the potential toxicity of 8-Hydroxy Moxifloxacin to mammalian cells.

3.2.1. Cell Viability Assays (e.g., MTT/MTS)

-

Rationale: To quantify the effect of the compound on the metabolic activity of cultured human cells, which serves as an indicator of cell viability.

-

Protocol:

-

Seed human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 8-Hydroxy Moxifloxacin for 24, 48, and 72 hours.

-

Add MTT or MTS reagent to each well and incubate for a specified period.

-

Measure the absorbance at the appropriate wavelength. A decrease in absorbance compared to untreated controls indicates reduced cell viability.

-

3.2.2. Lactate Dehydrogenase (LDH) Release Assay

-

Rationale: To assess cell membrane integrity. The release of the cytosolic enzyme LDH into the culture medium is an indicator of cell damage.

-

Protocol:

-

Culture and treat cells as described for the cell viability assay.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Measure the LDH activity in the supernatant using a commercially available kit.

-

Potential Signaling Pathways and Mechanistic Insights

Should 8-Hydroxy Moxifloxacin exhibit significant biological activity, further investigation into its mechanism of action would be warranted.

Caption: Potential mechanisms of action for 8-Hydroxy Moxifloxacin in bacterial and mammalian cells.

If antimicrobial activity is observed, its ability to inhibit bacterial DNA gyrase and topoisomerase IV should be assessed using purified enzyme assays. If cytotoxicity is detected, further studies could explore the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[10][11]

Conclusion and Future Directions

The current body of scientific literature indicates that the primary metabolites of moxifloxacin, the sulfate (M1) and glucuronide (M2) conjugates, are microbiologically inactive. 8-Hydroxy Moxifloxacin is a known related compound, but its biological activity remains uncharacterized in the public domain. For drug development professionals and researchers, this represents a knowledge gap. The experimental framework outlined in this guide provides a clear path to elucidating the antimicrobial and cytotoxic potential of this compound. Such studies are essential to fully understand the complete pharmacological and toxicological profile of all moxifloxacin-related substances, ensuring a comprehensive safety and efficacy assessment.

References

- What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (2025).

- Dalhoff, A., & Schubert, S. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. Journal of Antimicrobial Chemotherapy, 47(3), 321-330.

- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244.

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. ResearchGate. Retrieved from [Link]

- Fass, R. J. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic microbiology and infectious disease, 35(2), 127–133.

- Kim, J. H., et al. (2021). Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. Scientific reports, 11(1), 6034.

- Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic microbiology and infectious disease, 47(2), 441–449.

-

Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. PubMed. Retrieved from [Link]

-

RCSB PDB. (n.d.). Moxifloxacin. Global Health: Antimicrobial Resistance. Retrieved from [Link]

- Stass, H., et al. (2002). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British journal of clinical pharmacology, 53(3), 232–238.

- Anderson, R., & Theron, A. J. (2014). Effects of Moxifloxacin on Human Neutrophil and T-Lymphocyte Functions in Vitro.

-

Hoogeterp, J. J., et al. (2001). Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. ResearchGate. Retrieved from [Link]

- Fabian, I., et al. (2006). Moxifloxacin enhances antiproliferative and apoptotic effects of etoposide but inhibits its proinflammatory effects in THP-1 and Jurkat cells. British journal of cancer, 95(7), 881–889.

-

Fabian, I., et al. (2006). Moxifloxacin enhances antiproliferative and apoptotic effects of etoposide but inhibits its proinflammatory effects in THP-1 and Jurkat cells. PubMed. Retrieved from [Link]

-

Kim, J. H., et al. (2021). Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

-

Lane, S. S., & Herrygers, L. A. (2006). Safety of Moxifloxacin as Shown in Animal and In Vitro Studies. ResearchGate. Retrieved from [Link]

-

SynZeal. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide. Retrieved from [Link]

-

PharmaCompass. (n.d.). Moxifloxacin Hydrochloride. Retrieved from [Link]

- Khan, K. M., et al. (2021). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Journal of Biomolecular Structure and Dynamics, 39(12), 4357-4375.

-

Veeprho. (n.d.). Moxifloxacin 8-Hydroxy Quinolic Acid. Retrieved from [Link]

- Sahoo, S. K., et al. (2015). Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application. Scientia pharmaceutica, 83(3), 457–473.

Sources

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. This compound | CAS No. 1292904-74-5 | | SynZeal [synzeal.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]

- 9. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 8-Hydroxy Moxifloxacin Hydrobromide

This guide provides a comprehensive framework for the in vitro evaluation of 8-Hydroxy Moxifloxacin Hydrobromide, a derivative of the fourth-generation fluoroquinolone, moxifloxacin. As drug development necessitates a thorough understanding of a compound's efficacy and safety profile, this document outlines a logical, multi-faceted approach to characterizing this specific molecule. The protocols and rationale described herein are grounded in established scientific principles and regulatory expectations, designed for researchers, scientists, and drug development professionals.

Introduction and Rationale

Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication[1][2][3]. This compound, as a derivative, warrants a complete in vitro assessment to determine its potential as a therapeutic agent or to characterize it as a significant impurity. The following guide details a systematic evaluation of its antimicrobial potency, mechanism of action, and preliminary safety profile.

The core of this evaluation rests on a tiered approach, beginning with fundamental antimicrobial susceptibility testing, followed by mechanistic assays to confirm its target engagement, and concluding with essential safety assessments to identify potential liabilities early in the development process. This structured methodology ensures a thorough and scientifically sound characterization of the compound.

Physicochemical Characterization

Prior to biological evaluation, a complete physicochemical characterization of this compound is essential. This includes confirming its identity, purity, and solubility.

-

Identity Confirmation: Verification via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound.

-

Solubility Determination: Assessing solubility in relevant aqueous media (e.g., water, saline, and cell culture media) is critical for accurate preparation of test solutions.

In Vitro Antimicrobial Efficacy

The primary assessment of an antibiotic candidate is its ability to inhibit bacterial growth. This is quantitatively measured by determining the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight broth dilution or agar dilution susceptibility test. Adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines is paramount for reproducibility and comparability of data[4][5][6].

Experimental Workflow for MIC Determination

Caption: Workflow for DNA gyrase and topoisomerase IV inhibition assays.

Detailed Protocol:

-

Reagents: Purified DNA gyrase or topoisomerase IV, relaxed pBR322 DNA (for gyrase assay) or kinetoplast DNA (kDNA) (for topoisomerase IV assay), ATP, and reaction buffer.

-

Assay Procedure: The enzyme, DNA substrate, and varying concentrations of this compound are incubated together. The reaction is initiated by the addition of ATP.

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA products are resolved by agarose gel electrophoresis. The inhibition of supercoiling or decatenation is visualized by the change in DNA migration patterns.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by densitometric analysis of the gel bands.

Data Presentation: Enzyme Inhibition

| Enzyme | This compound IC50 (µM) | Moxifloxacin IC50 (µM) |

| E. coli DNA Gyrase | ||

| S. aureus DNA Gyrase | ||

| E. coli Topoisomerase IV | ||

| S. aureus Topoisomerase IV |

In Vitro Safety and Toxicology Assessment

Early assessment of potential toxicity is a critical component of drug development.[7][8] For a fluoroquinolone derivative, key areas of concern include cytotoxicity and cardiotoxicity.

Cytotoxicity Assays

Cytotoxicity assays measure the toxicity of a compound to mammalian cells. A standard approach is to use a cell line such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) to assess general cytotoxicity.

Detailed Protocol (MTT Assay):

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with serial dilutions of this compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity

| Cell Line | This compound CC50 (µM) | Moxifloxacin CC50 (µM) |

| HepG2 | ||

| HEK293 |

hERG Channel Inhibition Assay

Fluoroquinolones have been associated with QT interval prolongation, which is linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[9] An early in vitro assessment of hERG liability is therefore essential.

Recommended Assay: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This provides a direct measure of the compound's effect on the hERG current.

Data Presentation: hERG Inhibition

| Compound | hERG IC50 (µM) |

| This compound | |

| Moxifloxacin (Positive Control) |

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the comprehensive in vitro evaluation of this compound. The data generated from these studies will provide a clear understanding of its antimicrobial potency, mechanism of action, and key safety parameters. A favorable profile, characterized by potent antimicrobial activity and a wide therapeutic window (high CC50/MIC and hERG IC50/MIC ratios), would justify further investigation, including studies on resistance development, time-kill kinetics, and ultimately, in vivo efficacy and safety studies.

References

-

Moxifloxacin - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications? | R Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Moxifloxacin? - Patsnap Synapse. (2024, July 17). Retrieved January 15, 2026, from [Link]

-

Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 42(6), 773-779. [Link]

-

Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 15, 2026, from [Link]

-

Moise, P. A. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229–244. [Link]

-

Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pharmacokinetics and metabolism of moxifloxacin. (2000). Drugs of Today, 36(4), 229-244. [Link]

-

Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2004). Methods in Molecular Medicine, 98, 95-104. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2004). Methods in Molecular Medicine, 98, 95-104. [Link]

-

Moxifloxacin - StatPearls - NCBI Bookshelf. (2024, January 11). Retrieved January 15, 2026, from [Link]

-

Novel fluoroquinolone analogs as anticancer agents. (2024, November 20). Retrieved January 15, 2026, from [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2012). Journal of Antimicrobial Chemotherapy, 67(6), 1383-1386. [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2012). Journal of Antimicrobial Chemotherapy, 67(6), 1383-1386. [Link]

-

In vitro toxicology nonclinical studies - Labcorp. (n.d.). Retrieved January 15, 2026, from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2020). Retrieved January 15, 2026, from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4933. [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). (2016). Retrieved January 15, 2026, from [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Retrieved January 15, 2026, from [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). Retrieved January 15, 2026, from [Link]

-

The results of cytotoxicity assays for compounds 1e, 1f, 1g, and 2d. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells. (2023). Molecular and Cellular Biochemistry, 478(10), 2465-2476. [Link]

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024, November 20). Retrieved January 15, 2026, from [Link]

-

In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. (2003). Diagnostic Microbiology and Infectious Disease, 47(2), 441-449. [Link]

-

Services for in vitro Toxicology research - Admescope. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (2019). Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]

-

In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. (2002). Diagnostic Microbiology and Infectious Disease, 42(2), 151-157. [Link]

-

In Vitro Antibacterial Activity of Moxifloxacin Against Hospital Isolates: A Multicentre Study. (2003). Clinical Microbiology and Infection, 9(10), 1004-1012. [Link]

-

In vitro toxicology - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

An FDA Perspective: Safety Testing of Drug Metabolites in Drug development - Delaware Valley Drug Metabolism Discussion Group. (n.d.). Retrieved January 15, 2026, from [Link]

-

In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. (2003). Diagnostic Microbiology and Infectious Disease, 47(2), 441-449. [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved January 15, 2026, from [Link]

-

This compound | C20H23BrFN3O4 | CID 57370111 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

8-HYDROXY MOXIFLOXACIN, (4AR,7AR)-REL- - precisionFDA. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application. (2014). Journal of Ocular Pharmacology and Therapeutics, 30(10), 824-832. [Link]

-

In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]

-

Formulation and Evaluation of Micro Hydrogel of Moxifloxacin Hydrochloride. (2013). Journal of Applied Pharmaceutical Science, 3(10), 089-096. [Link]

-

In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. nih.org.pk [nih.org.pk]

- 7. labcorp.com [labcorp.com]

- 8. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 9. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathway of Moxifloxacin Leading to 8-Hydroxymoxifloxacin

Introduction: The Imperative of Understanding Moxifloxacin Degradation

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections, including respiratory and skin infections.[1][2] Its broad spectrum of activity is attributed to its mechanism of inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] However, like all pharmaceutical compounds, moxifloxacin is susceptible to degradation under various environmental and physiological conditions. The formation of degradation products can have significant implications, potentially leading to a reduction in therapeutic efficacy and, in some cases, the emergence of toxic entities.

This technical guide provides a comprehensive exploration of the degradation pathway of moxifloxacin with a specific focus on the formation of a critical impurity: 8-hydroxymoxifloxacin. This degradant, also known as Moxifloxacin EP Impurity E, is a key marker of moxifloxacin stability and its characterization is paramount for ensuring the quality, safety, and efficacy of moxifloxacin-containing pharmaceutical products.[4][5] We will delve into the plausible mechanisms of its formation, provide a detailed experimental protocol for its generation and analysis through forced degradation studies, and offer insights for researchers, scientists, and drug development professionals in this field.

The Emergence of 8-Hydroxymoxifloxacin: A Product of Oxidative Stress

While the metabolism of moxifloxacin in the human body primarily proceeds through sulfate and glucuronide conjugation, 8-hydroxymoxifloxacin is not a significant metabolic product. Instead, its presence is indicative of degradative processes, most notably oxidative stress. The formation of 8-hydroxymoxifloxacin involves the introduction of a hydroxyl group at the C-8 position of the quinolone ring, a transformation that can be induced by several factors, including light (photodegradation) and exposure to oxidizing agents.

Photodegradation studies of fluoroquinolones have consistently shown that these molecules are susceptible to light-induced degradation, with hydroxylation being a common reaction pathway.[6][7] While the primary sites of photodegradation of moxifloxacin often involve the diazabicyclononane side chain, the quinolone core is also susceptible to modification.[6][8] The generation of reactive oxygen species (ROS) during photo-exposure can lead to the electrophilic attack of hydroxyl radicals on the electron-rich aromatic quinolone ring, resulting in the formation of hydroxylated derivatives like 8-hydroxymoxifloxacin.

Forced degradation studies, a cornerstone of pharmaceutical stability testing, have been instrumental in elucidating the formation of 8-hydroxymoxifloxacin. Exposing moxifloxacin to oxidative conditions, such as treatment with hydrogen peroxide, can simulate and accelerate the oxidative degradation that may occur during manufacturing, storage, or even in vivo. The electro-Fenton process, a powerful advanced oxidation process, has also been shown to effectively degrade moxifloxacin, highlighting the role of hydroxyl radicals in its degradation.[9]

Proposed Degradation Pathway: Moxifloxacin to 8-Hydroxymoxifloxacin

The following diagram illustrates the proposed oxidative degradation pathway of moxifloxacin to 8-hydroxymoxifloxacin.

Caption: Proposed oxidative degradation of moxifloxacin.

Quantitative Data Summary

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Moxifloxacin | C21H24FN3O4 | 401.43 | 151096-09-2 |

| 8-Hydroxymoxifloxacin | C20H22FN3O4 | 387.4 | 721970-36-1 |

Experimental Protocol: Forced Degradation Study for the Generation and Analysis of 8-Hydroxymoxifloxacin

This protocol provides a detailed methodology for conducting a forced degradation study to induce the formation of 8-hydroxymoxifloxacin from moxifloxacin and its subsequent analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents

-

Moxifloxacin Hydrochloride reference standard

-

8-Hydroxymoxifloxacin (Moxifloxacin Impurity E) reference standard[10][11]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

pH meter

-

UV chamber with a controlled wavelength source

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a Mass Spectrometer (MS)

-

C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Preparation of Solutions

-

Moxifloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of moxifloxacin hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask.

-

Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 methanol:water mixture.

Forced Degradation Conditions

Perform the following stress studies on the moxifloxacin working solution in parallel with a control sample (working solution stored at ambient temperature and protected from light).

-

Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Photodegradation: Expose 5 mL of the working solution in a quartz cuvette to UV radiation (e.g., 254 nm) in a UV chamber for a defined period (e.g., 24, 48, 72 hours). A parallel experiment should be conducted by exposing the solution to visible light.[8][12]

Sample Preparation for Analysis

After the specified stress period, neutralize the samples if necessary (e.g., the acidic or basic samples). Dilute the stressed samples with the mobile phase to a final concentration of approximately 20 µg/mL before injection into the HPLC system.

Chromatographic Conditions

-